4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO5. It is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. This compound is often used in chemical synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxabicyclohexane ring through a series of cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The Boc-protected amine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development and delivery systems.
Mechanism of Action
The mechanism by which 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The oxabicyclohexane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexanecarboxylic acid
- 4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
What sets 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid apart from similar compounds is its specific oxabicyclohexane ring structure. This unique feature provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-11-4-12(5-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCYKLTGSVMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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